2-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)propan-2-amine;dihydrochloride
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Description
2-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)propan-2-amine;dihydrochloride is a useful research compound. Its molecular formula is C9H14Cl2N4S and its molecular weight is 281.2. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of EN300-6482605 are currently unknown. This compound is a derivative of 1,2,4-triazole, which is known to possess a wide range of biological activities . .
Mode of Action
The mode of action of EN300-6482605 involves several processes. The compound interacts with cyclohexanone in methanol, leading to the formation of carbinolamine by the addition of an amine to the double bond C=O. This is followed by the elimination of a water molecule and intramolecular cyclization, resulting in the formation of spiro compounds .
Biochemical Pathways
The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, potentially affecting various biochemical pathways .
Pharmacokinetics
Derivatives of 1,2,4-triazole are known to have good pharmacodynamic and pharmacokinetic profiles .
Result of Action
1,2,4-triazole derivatives are known to possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .
Properties
IUPAC Name |
2-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)propan-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4S.2ClH/c1-9(2,10)8-11-7(12-13-8)6-4-3-5-14-6;;/h3-5H,10H2,1-2H3,(H,11,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIVPLNDEVXNEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=NN1)C2=CC=CS2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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